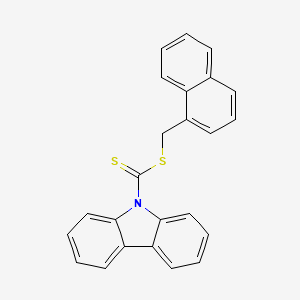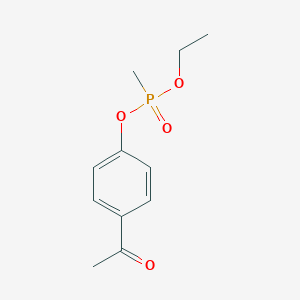![molecular formula C28H38O3 B12618975 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid CAS No. 918500-15-9](/img/structure/B12618975.png)
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is a synthetic organic compound with the molecular formula C28H36O3 It is characterized by the presence of a tetradecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Intermediate: The starting material, 4-methylbenzoyl chloride, is reacted with a boronic acid derivative to form the boronic acid intermediate.
Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated tetradecanoic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoate: A methyl ester derivative with similar chemical properties.
4-(4-Methylbenzoyl)benzoic acid: A simpler analog with a shorter carbon chain.
Uniqueness
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to shorter-chain analogs.
Propiedades
Número CAS |
918500-15-9 |
|---|---|
Fórmula molecular |
C28H38O3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid |
InChI |
InChI=1S/C28H38O3/c1-23-15-19-25(20-16-23)28(31)26-21-17-24(18-22-26)13-11-9-7-5-3-2-4-6-8-10-12-14-27(29)30/h15-22H,2-14H2,1H3,(H,29,30) |
Clave InChI |
XPVAPSFPJBBEIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



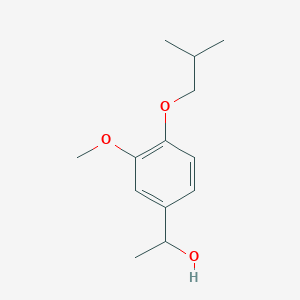
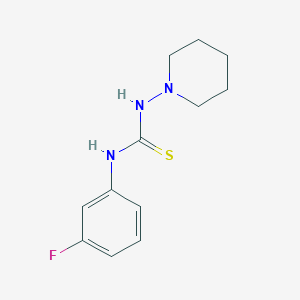
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
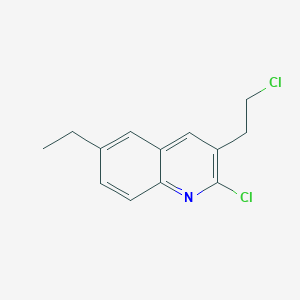
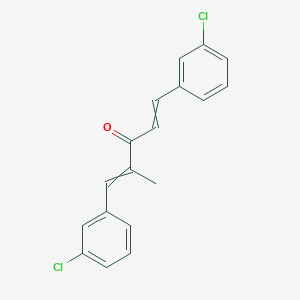
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
